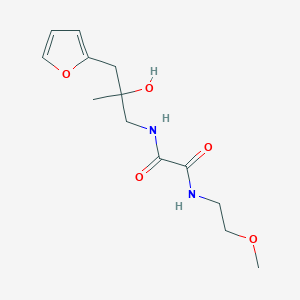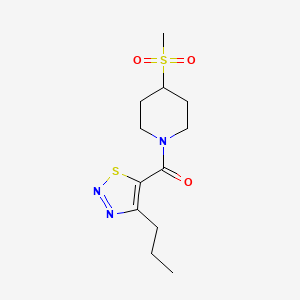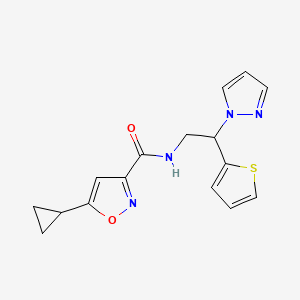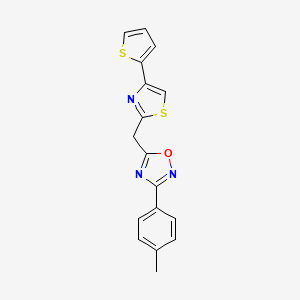![molecular formula C22H18N2O3S B2717338 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 946346-27-6](/img/structure/B2717338.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It has been studied for its potential in optical materials and biological applications .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and conditions. For example, some benzothiazole derivatives have been studied for their reactivity in the context of antimicrobial properties .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can depend on the specific compound. Some derivatives exhibit luminescent properties .Scientific Research Applications
Antitumor Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide derivatives have been extensively studied for their antitumor activity. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing significant anticancer activity against various cancer cell lines. This aligns with Mortimer et al. (2006), who found that 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole exhibited potent antiproliferative activity, particularly against lung, colon, and breast cancer cell lines. The synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles by Racané et al. (2006) further contribute to the understanding of benzothiazole derivatives' cytostatic activities against malignant human cell lines (Yurttaş, Tay, & Demirayak, 2015); (Mortimer et al., 2006); (Racané et al., 2006).
Anticonvulsant Properties
The benzothiazole derivatives are also recognized for their anticonvulsant properties. Faizi et al. (2017) designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, demonstrating considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This suggests a potential pathway for the development of new anticonvulsant drugs (Faizi et al., 2017).
Antimicrobial Effects
Besides antitumor and anticonvulsant effects, certain benzothiazole derivatives exhibit antimicrobial properties. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives and screened them for antimicrobial activity, showing excellent broad-spectrum activity against both bacterial and fungal strains. This highlights the versatility of benzothiazole derivatives in combating various pathogens (Padalkar et al., 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may affect the biochemical pathways associated with the growth and proliferation of M. tuberculosis.
Pharmacokinetics
The admet calculation showed favourable pharmacokinetic profile of synthesized compounds .
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-8-5-6-16(20(18)27-2)21(25)23-15-12-10-14(11-13-15)22-24-17-7-3-4-9-19(17)28-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRXIDIIIIVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)

![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)

![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)


![tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate](/img/structure/B2717275.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)